2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide is a synthetic compound with the molecular formula C9H7F3N2O2S and a molecular weight of 264.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a thienopyridine ring, and an acetamide moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Ring: The thienopyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2,2,2-Trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a reference standard in pharmaceutical testing and drug development.
Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.
Chemical Research: It serves as a model compound in various chemical reactions and mechanistic studies.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-methylacetamide: This compound has a similar trifluoromethyl group but differs in the acetamide moiety.
2,2,2-Trifluoro-N-(4-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide: This compound has a similar thienopyridine ring but differs in the position of the oxo group.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(7-oxo-5,6-dihydro-4H-thieno[2,3-c]pyridin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2S/c10-9(11,12)8(16)14-5-3-13-7(15)6-4(5)1-2-17-6/h1-2,5H,3H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMLOCFQLYSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C(=O)N1)SC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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